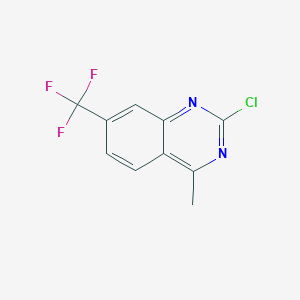

2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline

Description

Properties

IUPAC Name |

2-chloro-4-methyl-7-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c1-5-7-3-2-6(10(12,13)14)4-8(7)16-9(11)15-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICNJIZDHQJRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC(=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloro-5-methylbenzoic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminoquinazoline derivative, while oxidation might lead to the formation of quinazoline N-oxides .

Scientific Research Applications

2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

The following analysis compares 2-chloro-4-methyl-7-(trifluoromethyl)quinazoline with analogous compounds from literature, focusing on substituent positions, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Position Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound at position 7 contrasts with its placement at position 2 in the 4-chloro-7-methoxy derivative . EWGs at position 7 may enhance electrophilicity at adjacent positions, favoring nucleophilic substitution reactions. Methyl vs.

Physicochemical Properties :

- Melting Points : Derivatives with bulky substituents (e.g., phenylethynyl in 4c) exhibit higher melting points (>200°C) due to enhanced crystal packing . The target compound’s methyl and CF₃ groups may result in a moderate melting point, though experimental data is lacking.

- Spectral Signatures : The absence of hydroxyl or alkyne groups in the target compound distinguishes it from derivatives like 4e, which show characteristic IR stretches (e.g., 3218 cm⁻¹ for -OH) .

Synthetic Methodologies: Palladium-catalyzed Sonogashira coupling is common for introducing alkynyl groups (e.g., in 4c–4f) . The target compound’s synthesis may require regioselective chlorination and trifluoromethylation, leveraging catalysts like CuI or Pd(PPh₃)₂Cl₂.

Biological Activity

2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-angiogenic therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The introduction of trifluoromethyl groups has been shown to enhance cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 2.44 to 9.43 μM for related quinazoline derivatives against HepG2 and HCT-116 cell lines, suggesting that modifications at the trifluoromethyl position can improve binding affinity and cytotoxic activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 6.29 |

| Similar Derivative | HCT-116 | 2.44 |

The mechanism of action for quinazoline derivatives often involves inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, compounds targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) have shown promising results. The trifluoromethyl moiety is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with intracellular targets .

Case Studies

- VEGFR Inhibition : A study evaluated the activity of various quinazoline derivatives against VEGFR-2, revealing that modifications at specific positions significantly affected their inhibitory potency. Compounds with bulky halogen atoms exhibited higher inhibition rates, with one derivative showing an IC50 value as low as 36.78 nM under hypoxic conditions .

- Antiproliferative Activity : In another investigation, a series of quinazoline analogs were synthesized and tested against breast cancer cell lines (MCF-7 and MDA-MB-468). The results demonstrated that certain substitutions led to enhanced antiproliferative effects compared to standard treatments like gefitinib .

Comparative Analysis with Similar Compounds

Quinazolines are often compared based on their structural modifications and resultant biological activities. The following table summarizes key findings from various studies:

Q & A

Q. What are the established synthetic routes for 2-chloro-4-methyl-7-(trifluoromethyl)quinazoline, and what key intermediates are involved?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, trifluoromethylquinazoline derivatives are prepared from precursors like 5-chloro-2-nitrobenzoic acid through hydrolysis, reduction, and cyclization steps. Chloroacetonitrile and HCl gas in anhydrous conditions are critical for introducing the chloromethyl group at position 2 . Key intermediates include 2-chloromethyl-4-methylquinazoline, which can undergo further substitution or coupling reactions with amines or aryl groups under basic conditions .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., C-F stretches at ~1100–1200 cm⁻¹). For example, in related quinazoline derivatives, ¹H NMR peaks at δ 8.5–7.4 ppm confirm aromatic protons, and ¹³C NMR signals at ~160–150 ppm indicate quinazoline ring carbons .

Q. How is the antitumor activity of this compound evaluated in preliminary studies?

Antitumor potential is assessed using methyl thiazolyl tetrazolium (MTT) assays against human cancer cell lines (e.g., MCF-7, A549, PC-3). IC₅₀ values are calculated to compare potency. For instance, trifluoromethylquinazoline derivatives exhibit IC₅₀ ranges of 5–50 μM, with selectivity determined via parallel testing on non-cancerous cell lines .

Advanced Research Questions

Q. How can structural modifications at positions 2 and 4 enhance biological activity or reduce toxicity?

Structure-Activity Relationship (SAR) studies reveal that:

- Position 2 : Replacement of the chlorine atom with bulkier substituents (e.g., aryl groups) improves kinase inhibition but may reduce solubility.

- Position 4 : Methyl groups enhance metabolic stability, while trifluoromethyl groups increase lipophilicity and target binding affinity .

- Position 7 : Trifluoromethyl groups contribute to electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

Discrepancies in IC₅₀ values (e.g., higher potency in MCF-7 vs. A549) may arise from variations in cellular uptake or target expression. To address this:

Q. What catalytic systems optimize coupling reactions for functionalizing this quinazoline scaffold?

Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) with Cs₂CO₃ as a base enable efficient Sonogashira or Suzuki couplings. For example, phenylacetylene coupling at position 6 achieves 75–90% yields in THF at 40–60°C . Copper(I) iodide is critical for alkyne-azide cycloadditions in click chemistry applications .

Q. How do solvent polarity and reaction temperature influence cyclization efficiency?

Anhydrous polar aprotic solvents (e.g., DMF, THF) at 80–100°C promote cyclization by stabilizing transition states. Lower temperatures (<60°C) favor intermediate isolation, while higher temperatures (>100°C) risk decomposition. For example, cyclization of 2-chloromethyl intermediates in DMF at 90°C achieves >85% yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.